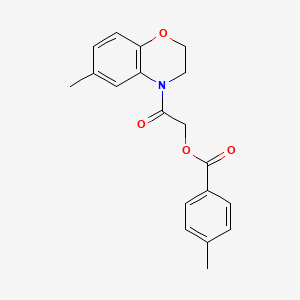

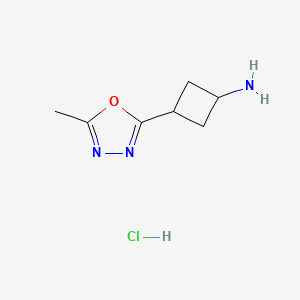

![molecular formula C6H8F2O B2827649 (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol CAS No. 2442565-31-1](/img/structure/B2827649.png)

(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” is a type of organic compound known as a bicyclic molecule . It’s part of a class of compounds known as bicyclo[3.1.0]hexanes . These compounds contain a three-ring structure where two of the rings share two common carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds involves a bicyclic system with a six-membered ring and a three-membered ring . The exact structure of “this compound” would need to be determined through further analysis .Applications De Recherche Scientifique

Valence-Bond Isomer Chemistry

Compounds similar to "(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol" have been studied in the context of valence-bond isomer chemistry. For instance, hexafluorobicyclo[2.2.0]hexa-2,5-diene has been shown to participate actively in Diels-Alder reactions, serving as an effective dienophile with various dienes, leading to the synthesis of complex cyclic structures (Barlow, Haszeldine, & Hubbard, 1971). Such reactions are foundational in organic chemistry for creating new bonds and constructing rings, which is pivotal in the development of new materials and pharmaceuticals.

Keto-Enol Systems and Fluorination Effects

Research on perfluorobicyclo[2.2.0]hexan-2-one has explored the effects of fluorination on keto-enol systems, highlighting the stability and reactivity of such fluorinated compounds. These studies demonstrate how fluorination can significantly alter chemical properties, such as enhancing the stability of enol forms due to the strong electron-withdrawing effects of fluorine (Lindner et al., 1996). This has implications for the development of novel pharmaceuticals and materials where stability and selectivity are crucial.

Bioanalytical Applications

Derivatives of bicyclic compounds have been explored for their bioanalytical applications. For example, (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, known as LY379268, has been extensively studied as a group II metabotropic glutamate receptor agonist. Research into its bioanalysis in rat plasma using derivatization liquid chromatography/mass spectrometry has provided valuable insights into the pharmacokinetics and pharmacodynamics of such compounds (Benitex et al., 2014). This highlights the relevance of bicyclic structures in neuroscience and pharmacology, especially in the context of developing treatments for neurological disorders.

Mécanisme D'action

Target of Action

The primary targets of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Propriétés

IUPAC Name |

(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGDAMWIWUCLBX-UOWFLXDJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2[C@@H]1C2(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

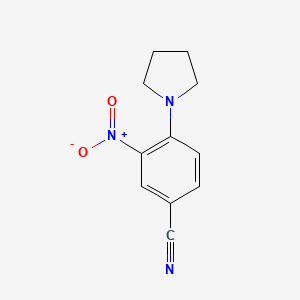

![5-(Cyclobutylmethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2827568.png)

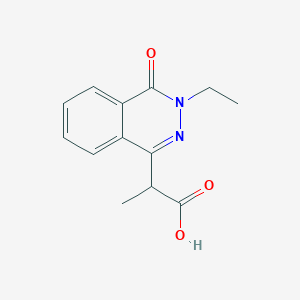

![[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2827577.png)

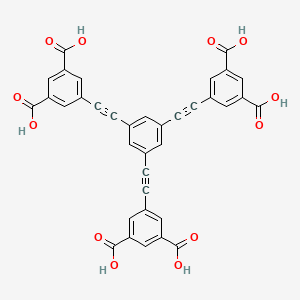

![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2827581.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)